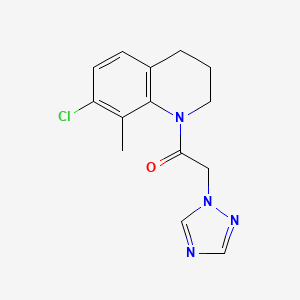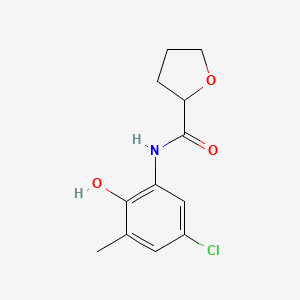![molecular formula C19H28N2O3 B7594259 N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction has been implicated in a range of neurological disorders, including epilepsy, stroke, and Alzheimer's disease. TBOA has been used extensively in scientific research to investigate the role of EAATs in these disorders and to develop new treatments.
作用机制
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide works by inhibiting the uptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels. This can have both neuroprotective and neurotoxic effects depending on the context. In the case of epilepsy, N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has been shown to reduce seizures by reducing the excitability of neurons. In the case of stroke, N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has been shown to protect against excitotoxicity by reducing the amount of glutamate released by damaged neurons.
Biochemical and Physiological Effects:
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on glutamate uptake, N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has been shown to inhibit the activity of other transporters, including GABA transporters and monoamine transporters. N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has also been shown to have effects on ion channels and receptors, including NMDA receptors and voltage-gated calcium channels.
实验室实验的优点和局限性
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, making it a useful tool for investigating the role of these transporters in neurological disorders. N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide is also relatively stable and easy to handle, making it a convenient reagent for use in experiments. However, N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has some limitations, including its potential for off-target effects on other transporters and receptors. In addition, N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide and its role in neurological disorders. One area of interest is the development of new treatments for epilepsy and other disorders that target EAATs. Another area of interest is the investigation of the effects of N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide on other neurotransmitter systems, including GABA and monoamines. Finally, there is interest in the development of new analogs of N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide with improved selectivity and solubility.
合成方法
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2-tert-butyloxan-3-ylamine with ethyl 2-bromoacetate to form the intermediate, which is then reacted with 4-fluorobenzoyl chloride to yield N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide.
科学研究应用
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has been used extensively in scientific research to investigate the role of EAATs in neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and in protecting against excitotoxicity in models of stroke and traumatic brain injury. N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has also been used to investigate the role of EAATs in learning and memory, and in the development of new treatments for Alzheimer's disease.
属性
IUPAC Name |
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)17-15(10-7-11-24-17)12-20-16(22)13-21-18(23)14-8-5-4-6-9-14/h4-6,8-9,15,17H,7,10-13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTYFOSSZMVEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)




![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
